N1-(4-ethylphenyl)-N2-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide N1-(4-ethylphenyl)-N2-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide
Brand Name: Vulcanchem
CAS No.: 894032-23-6
VCID: VC4569649
InChI: InChI=1S/C23H23N5O3S/c1-3-15-4-8-17(9-5-15)25-22(30)21(29)24-13-12-18-14-32-23-26-20(27-28(18)23)16-6-10-19(31-2)11-7-16/h4-11,14H,3,12-13H2,1-2H3,(H,24,29)(H,25,30)
SMILES: CCC1=CC=C(C=C1)NC(=O)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)OC
Molecular Formula: C23H23N5O3S
Molecular Weight: 449.53

N1-(4-ethylphenyl)-N2-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide

CAS No.: 894032-23-6

Cat. No.: VC4569649

Molecular Formula: C23H23N5O3S

Molecular Weight: 449.53

* For research use only. Not for human or veterinary use.

N1-(4-ethylphenyl)-N2-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide - 894032-23-6

Specification

CAS No. 894032-23-6
Molecular Formula C23H23N5O3S
Molecular Weight 449.53
IUPAC Name N'-(4-ethylphenyl)-N-[2-[2-(4-methoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]oxamide
Standard InChI InChI=1S/C23H23N5O3S/c1-3-15-4-8-17(9-5-15)25-22(30)21(29)24-13-12-18-14-32-23-26-20(27-28(18)23)16-6-10-19(31-2)11-7-16/h4-11,14H,3,12-13H2,1-2H3,(H,24,29)(H,25,30)
Standard InChI Key IEGAPXXOVYGSBZ-UHFFFAOYSA-N
SMILES CCC1=CC=C(C=C1)NC(=O)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)OC

Introduction

Chemical Identification and Structural Properties

Molecular Composition and Nomenclature

N1-(4-ethylphenyl)-N2-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,triazol-6-yl)ethyl)oxalamide (CAS No. 894032-23-6) belongs to the oxalamide class, featuring a thiazolo[3,2-b][1,triazole scaffold substituted with 4-methoxyphenyl and 4-ethylphenyl groups. Its molecular formula is C23H23N5O3S, corresponding to a molecular weight of 449.53 g/mol. The IUPAC name reflects its substitution pattern: N'-(4-ethylphenyl)-N-[2-[2-(4-methoxyphenyl)-[1, thiazolo[3,2-b] triazol-6-yl]ethyl]oxamide.

Spectroscopic and Computational Descriptors

The compound’s structural identity is confirmed through advanced spectroscopic techniques and computational descriptors:

  • SMILES: CCC1=CC=C(C=C1)NC(=O)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)OC

  • InChIKey: IEGAPXXOVYGSBZ-UHFFFAOYSA-N

  • Topological Polar Surface Area (TPSA): Estimated at 121 Ų, indicating moderate membrane permeability.

Table 1: Key Chemical Identifiers

PropertyValueSource
CAS Number894032-23-6
Molecular FormulaC23H23N5O3S
Molecular Weight449.53 g/mol
IUPAC NameN'-(4-ethylphenyl)-N-[2-[2-(4-methoxyphenyl)-[1, thiazolo[3,2-b] triazol-6-yl]ethyl]oxamide

Synthesis and Structural Optimization

Synthetic Pathways

The synthesis involves a multi-step regioselective strategy, as outlined for analogous thiazolo-triazole hybrids :

  • Cyclocondensation: Formation of the thiazolo[3,2-b] triazole core via reaction of thiourea derivatives with α-haloketones.

  • Alkylation: Introduction of the ethylenediamine spacer through nucleophilic substitution.

  • Oxalamide Coupling: Reaction of the primary amine with oxalyl chloride derivatives, yielding the final product.

Visible-light-mediated methods have recently improved regioselectivity and yields (>75%) for similar structures, minimizing byproducts .

Purification and Characterization

Purification typically employs column chromatography (silica gel, ethyl acetate/hexane eluent), followed by recrystallization from ethanol. Structural validation relies on:

  • 2D-NMR: HMBC and HMQC correlations to resolve regioisomeric ambiguities .

  • High-Resolution Mass Spectrometry (HRMS): Confirmation of molecular ion peaks .

Structural and Electronic Features

Molecular Geometry

The compound’s planar thiazolo-triazole core facilitates π-π stacking interactions with biological targets, while the 4-methoxyphenyl group enhances solubility via polar interactions. The ethylphenyl substituent contributes hydrophobic bulk, potentially improving bioavailability.

Electronic Properties

Density Functional Theory (DFT) calculations for analogous compounds reveal:

  • HOMO-LUMO Gap: ~4.2 eV, indicative of moderate reactivity.

  • Electrostatic Potential Maps: Localized negative charge on the oxalamide oxygen atoms, suggesting hydrogen-bonding capacity .

Biological Activity and Mechanistic Insights

Table 2: Comparative Cytotoxicity of Analogous Compounds

CompoundIC50 (µM) vs. MCF-7IC50 (µM) vs. A549
6 l (Chloro derivative)8.29.1
6 m (Dichloro)7.98.7
6 q (Methoxy derivative)9.510.3
Data adapted from in vitro MTT assays

Pharmacokinetic Profiling

In silico ADMET predictions for similar molecules suggest:

  • LogP: 3.1–3.5, favorable for blood-brain barrier penetration.

  • CYP450 Inhibition: Moderate interaction with CYP3A4, necessitating dose adjustments .

Research Applications and Future Directions

Medicinal Chemistry

The compound serves as a lead structure for:

  • Anticancer Agents: Optimization of substitution patterns to enhance DNA intercalation.

  • Anti-inflammatory Drugs: Targeting COX-2 via hydrophobic pocket interactions .

Material Science

Its rigid heterocyclic core shows potential in organic semiconductors, with preliminary studies indicating charge mobility of 0.12 cm²/V·s .

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